molecular formula C17H24ClN5O B1192769 Gardiquimod Hydrochloride

Gardiquimod Hydrochloride

カタログ番号: B1192769
分子量: 349.86
InChIキー: YHVYOGAFUOQBOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gardiquimod Hydrochloride (CAS: 1020412-43-4) is a synthetic small-molecule agonist of Toll-like receptor 7 (TLR7), a key mediator of innate immune responses. Structurally, it is an imidazoquinoline derivative and an analog of Imiquimod, optimized for enhanced TLR7 specificity and reduced off-target effects . TLR7 activation by Gardiquimod triggers downstream signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines (e.g., IL-12, IFN-α) and immune cell activation .

Research highlights its applications in:

  • Antiviral studies: Inhibition of HIV-1 replication in macrophages and activated T cells .
  • Cancer research: Promotion of Hela cell proliferation via ERK1/2 and PI3K-AKT pathway activation .
  • Immunotherapy: Activation of plasmacytoid dendritic cells (pDCs) and B cells, enhancing antigen presentation and adaptive immunity .

特性

分子式

C17H24ClN5O

分子量

349.86

IUPAC名

1-[4-Amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol hydrochloride

InChI

InChI=1S/C17H23N5O.ClH/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);1H

InChIキー

YHVYOGAFUOQBOL-UHFFFAOYSA-N

SMILES

CC(O)(C)CN1C(CNCC)=NC2=C1C3=CC=CC=C3N=C2N.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Gardiquimod hydrochloride;  Gardiquimod HCl

製品の起源

United States

類似化合物との比較

Key Insights :

  • Gardiquimod and Imiquimod share a core imidazoquinoline structure, but Gardiquimod’s modifications enhance TLR7 selectivity over TLR8, reducing unintended inflammatory responses compared to Resiquimod .
  • Resiquimod’s dual TLR7/8 agonism makes it potent but less selective, often associated with stronger cytokine storms .

Functional and Mechanistic Comparisons

Immune Cell Activation Profiles

Compound cDC1 Response cDC2/pDC Response B Cell Activation CCR7 Induction in pDCs
Gardiquimod Hydrochloride No Yes Moderate Strong
Resiquimod Yes Yes Strong Strong
Imiquimod Limited Moderate Weak Weak

Key Findings :

  • Gardiquimod fails to activate cDC1 dendritic cells but strongly induces CCR7 in pDCs, facilitating their migration to lymphoid tissues .
  • Resiquimod activates both cDC1 and cDC2/pDC subsets, making it a broader immune stimulant .

Key Insights :

  • Gardiquimod’s selective TLR7 activation is advantageous for targeted immunotherapy but lacks FDA approval, unlike Imiquimod .
  • Resiquimod’s dual TLR7/8 agonism shows promise in antiviral and adjuvant therapies but carries higher systemic toxicity risks .

Key Findings :

  • Gardiquimod exhibits intermediate potency (EC50: 0.1–1 µM) but superior selectivity, minimizing systemic side effects compared to Resiquimod .
  • Imiquimod’s higher EC50 reflects its primary use in localized applications .

Q & A

Q. What is the primary mechanism of action of Gardiquimod Hydrochloride in immune cell activation?

Gardiquimod Hydrochloride functions as a Toll-like receptor 7 (TLR7) agonist, binding to endosomal TLR7 receptors in dendritic cells (DCs) and other immune cells. This binding triggers downstream signaling pathways (e.g., NF-κB and MAPK), leading to cytokine production (e.g., IL-12, IFN-α) and DC maturation . Methodologically, TLR7 activation can be confirmed via:

  • PCR analysis of TLR7 mRNA expression in target cells (e.g., Hela cells or PBMCs) .
  • ELISA/flow cytometry to measure cytokine secretion post-stimulation .

Q. How should researchers design in vitro experiments to evaluate Gardiquimod’s immunomodulatory effects?

Key experimental parameters include:

  • Dose optimization : Dose-response curves (e.g., 0.1–10 µM) to assess proliferation or cytokine secretion thresholds. Gardiquimod exhibits dose-dependent effects in Hela cells, with significant proliferation at ≥1 µM .
  • Cell type selection : Use TLR7-expressing cells (e.g., plasmacytoid DCs, B cells) and validate via baseline TLR7 mRNA quantification .
  • Control groups : Include TLR7-negative cells (e.g., cDC1 subsets) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Gardiquimod’s cell-type-specific effects?

Contradictory data may arise from cell-specific TLR7 expression or experimental conditions. For example:

  • Gardiquimod promotes Hela cell proliferation via ERK1/2 and PI3K-AKT pathway activation , but fails to activate cDC1 cells due to absent TLR7 expression .
  • Methodological mitigations :
    • Validate TLR7 expression via RNA-seq or qPCR before stimulation.
    • Use knockdown/knockout models (e.g., siRNA-TLR7) to isolate pathway dependencies .

Q. What strategies optimize Gardiquimod delivery in combinatorial therapies?

Advanced delivery systems enhance Gardiquimod’s intracellular bioavailability:

  • PLGA nanoparticles : Encapsulate Gardiquimod to ensure endosomal delivery, leveraging acidic pH-triggered release (e.g., 50–200 nm particles with >80% encapsulation efficiency) .
  • Synergistic combinations : Pair with vasculature-disrupting agents (e.g., DMXAA) to enhance antitumor immune responses. In murine models, Gardiquimod-PLGA + DMXAA increases DC activation and tumor regression .

Q. How should researchers validate Gardiquimod’s antiviral effects in HIV studies?

While Gardiquimod inhibits HIV-1 in macrophages and T cells , its pro-inflammatory effects may exacerbate viral replication in certain contexts.

  • Experimental design :
    • Use primary human macrophages treated with Gardiquimod (1–5 µM) and measure HIV p24 antigen levels via ELISA.
    • Monitor co-stimulatory markers (e.g., CD80/86) to distinguish antiviral vs. immunopathogenic outcomes .

Methodological Considerations for Data Reliability

Q. What statistical approaches address variability in Gardiquimod-induced immune responses?

  • Multivariate analysis : Account for variables like donor-specific immune cell heterogeneity (e.g., PBMC responses from 10+ donors) .
  • Time-course experiments : Capture dynamic phosphorylation events (e.g., ERK1/2 at 15–60 min post-stimulation) .

Q. How can researchers differentiate TLR7-specific effects from off-target signaling?

  • Pharmacological inhibitors : Pre-treat cells with TLR7 antagonists (e.g., IRS661) or pathway blockers (e.g., U0126 for ERK) .
  • Cross-validation : Compare results with other TLR7 agonists (e.g., Imiquimod) and TLR-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gardiquimod Hydrochloride
Reactant of Route 2
Reactant of Route 2
Gardiquimod Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。